Methiothepine;Metitepine;Ro 8-6837

Description

Broad-Spectrum Receptor Binding Affinities

The compound demonstrates high affinity for numerous receptor subtypes, making it a subject of interest for differentiating receptor functions.

Methiothepin (B1206844) is a potent, non-selective serotonin (B10506) (5-HT) receptor antagonist, displaying high affinity across multiple 5-HT receptor families. ncats.iomedchemexpress.commedchemexpress.com It interacts significantly with subtypes in the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families. wikipedia.org Research has quantified its binding affinity (Ki), dissociation constant (Kd), and their logarithmic transformations (pKi, pKd) at numerous human and rodent 5-HT receptors.

For the 5-HT1 family, it binds with high affinity to 5-HT1A, 5-HT1B, and 5-HT1D receptors. medchemexpress.commedchemexpress.com Its interaction with 5-HT2 family receptors is particularly strong, with pKi values indicating nanomolar affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes. medchemexpress.commedchemexpress.com Furthermore, Methiothepin shows notable affinity for the more recently characterized 5-HT5, 5-HT6, and 5-HT7 receptors, often serving as a reference antagonist in research settings. nih.govmedchemexpress.com

Interactive Table: Methiothepin Binding Affinities at Serotonin (5-HT) Receptors Use the filter buttons to view data for specific receptor families.

Filter by Receptor Family

| Receptor Subtype | Affinity Value (pKi/pKd) | Affinity Value (Ki/Kd, nM) | Value Type | Source |

|---|---|---|---|---|

| 5-HT1A | 7.10 | - | pKd | medchemexpress.commedchemexpress.com |

| 5-HT1B | - | 0.2 | Ki | wikipedia.org |

| 5-HT1B | 7.28 | - | pKd | medchemexpress.commedchemexpress.com |

| 5-HT1D | 6.99 | - | pKd | medchemexpress.commedchemexpress.com |

| 5-HT2A | 8.50 | 3.16 | pKi / Ki | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT2B | 8.68 | 2.08 | pKi / Ki | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT2C | 8.35 | 4.46 | pKi / Ki | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT5A | 7.0 | 100 | pKd / Kd | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT5B | 7.8 | 15.8 | pKd / Kd | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT6 | 8.74 | 1.8 | pKd / Kd | wikipedia.orgmedchemexpress.commedchemexpress.com |

| 5-HT7 | 8.99 | 1.0 | pKd / Kd | wikipedia.orgmedchemexpress.commedchemexpress.com |

In addition to its serotonergic activity, Methiothepin is characterized as a dopaminergic antagonist. nih.gov This action is central to its classification as a potential antipsychotic agent. It exhibits high affinity for both D1 and D2 dopamine (B1211576) receptors, with Ki values in the low nanomolar range, indicating potent binding. ncats.io

Interactive Table: Methiothepin Binding Affinities at Dopamine (D) Receptors

| Receptor Subtype | Affinity Value (Ki, nM) | Value Type | Source |

|---|---|---|---|

| Dopamine D1 | 2.0 | Ki | ncats.io |

| Dopamine D2 | 0.4 | Ki | ncats.io |

Methiothepin's broad pharmacological profile includes antagonism of adrenergic receptors. wikipedia.orgncats.io While it is known to interact with this receptor system, specific binding affinity data (such as Ki values) for individual α (alpha) and β (beta) adrenergic subtypes are not as extensively documented in the scientific literature as its affinities for serotonin and dopamine receptors.

Mechanisms of Receptor Antagonism and Inverse Agonism

The functional consequences of Methiothepin binding to its target receptors are complex, involving more than simple blockade.

Methiothepin primarily functions as a competitive antagonist. This mechanism involves the molecule binding to the same site on the receptor as the endogenous neurotransmitter (the orthosteric site). By occupying this site, it physically prevents the natural ligand (e.g., serotonin or dopamine) from binding and activating the receptor. This mode of action is typical for antagonists used in competition binding assays to characterize receptor properties.

There is currently no significant scientific evidence to suggest that Methiothepin functions as an allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site to induce a conformational change that alters the agonist's binding affinity or efficacy. Methiothepin's documented mechanism points towards direct interaction and blockade at the primary binding site.

A notable aspect of Methiothepin's pharmacology is its activity as an inverse agonist at certain receptors. An inverse agonist is a ligand that binds to the same receptor as an agonist but produces an opposite pharmacological response. It lowers the basal, or constitutive, activity of a receptor that is active even in the absence of a natural ligand.

Research has specifically identified Methiothepin as an inverse agonist at the 5-HT1A serotonin receptor. Studies have shown that it can inhibit both agonist-stimulated and basal receptor activity. The proposed mechanism for this inverse agonism suggests that Methiothepin stabilizes an inactive conformation of the receptor, thereby reducing its intrinsic signaling.

Properties

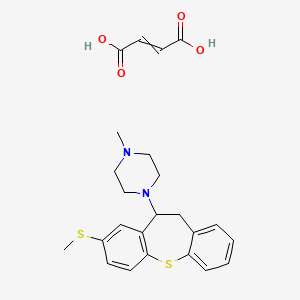

IUPAC Name |

but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBEHWZGDSFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor System Interactions

Functional Modulation of Neurotransmitter Systems

Methiothepine (also known as Metitepine or Ro 8-6837) is a tricyclic compound recognized for its complex pharmacological profile, primarily as a non-selective antagonist across a range of neurotransmitter receptors. iiab.mewikiwand.comwikipedia.org Its interactions are most pronounced with the serotonin (B10506) system, but also extend to dopamine (B1211576) and adrenergic receptors. iiab.mewikiwand.com This broad activity spectrum underlies its classification as a psychotropic agent and has made it a valuable tool in neuropharmacological research. iiab.menih.gov

Methiothepine is a potent antagonist of 5-HT₂ receptors and also demonstrates significant antagonist activity at 5-HT₁ receptors. tocris.com Furthermore, it displays affinity for several other serotonin receptor subtypes, including 5-HT₅, 5-HT₆, and 5-HT₇. wikiwand.comtocris.com Its chemical structure is a dibenzothiepine derivative, which contributes to its ability to interact with this diverse set of receptors. nih.gov

Table 1: Receptor Binding Affinity of Methiothepine

This table summarizes the binding affinities of Methiothepine for various serotonin (5-HT) receptor subtypes, expressed as pKᵢ and pKₔ values. Higher values indicate stronger binding affinity.

| Receptor Subtype | Affinity (pKᵢ) | Affinity (pKₔ) | Species/Reference |

| 5-HT₁A | 7.1 - 8.5 | 7.10 | Human tocris.commedchemexpress.com |

| 5-HT₁B | 7.1 - 8.5 | 7.28 | Human tocris.commedchemexpress.com |

| 5-HT₁D | 5.8 - 170 (nM) | 6.99 | Human wikiwand.commedchemexpress.com |

| 5-HT₁E | 120 - 209 (nM) | - | Human wikiwand.com |

| 5-HT₁F | 646 - 652 (nM) | - | Human wikiwand.com |

| 5-HT₂A | 8.50 - 9.2 | - | Human tocris.commedchemexpress.com |

| 5-HT₂B | 8.68 | - | Human medchemexpress.com |

| 5-HT₂C | 8.35 | - | Human medchemexpress.com |

| 5-HT₅A | 7.0 | 7.0 | Rodent tocris.com |

| 5-HT₅B | 6.6 | 7.8 | Rodent tocris.commedchemexpress.com |

| 5-HT₆ | 8.7 - 9.4 | 8.74 | Rodent tocris.commedchemexpress.com |

| 5-HT₇ | 8.4 - 9.0 | 8.99 | Rodent tocris.commedchemexpress.com |

Note: Kᵢ values from reference wikiwand.com were provided in nM and have been noted as such. The pKᵢ is the negative logarithm of the Kᵢ value.

Methiothepine has been shown to significantly modulate the dynamics of serotonin (5-HT) release, particularly in response to challenges from other serotonergic agents. Research using in vivo microdialysis in rats has demonstrated that while Methiothepine itself does not alter the basal or potassium-evoked release of 5-HT when administered alone, it plays a crucial role in preventing long-term changes in serotonin dynamics induced by other drugs. nih.govnih.gov

Specifically, repeated administration of high doses of 5-HT reuptake inhibitors like fluoxetine (B1211875), or the 5-HT releasing agent dexfenfluramine (B1670338), can lead to a suppressed ability of serotonergic nerve terminals to release 5-HT. nih.gov However, pretreatment with Methiothepine can prevent this neuroadaptive effect. In one study, pretreating rats with Methiothepine (10 mg/kg, i.p.) one hour before each daily dose of dexfenfluramine or fluoxetine completely prevented the decrease in both basal and potassium-evoked 5-HT release. nih.gov This suggests that the long-term changes in serotonin release mechanisms caused by prolonged increases in synaptic 5-HT are receptor-mediated phenomena that can be blocked by a non-selective antagonist like Methiothepine. nih.gov

Furthermore, when Methiothepine was perfused locally through a microdialysis probe in the frontocortical region of control rats, it enhanced the potassium-evoked release of 5-HT. nih.gov This effect was less pronounced in rats that had been pre-treated with high doses of dexfenfluramine or fluoxetine, indicating an altered state of the serotonin terminals in the drug-treated animals. nih.gov

Table 2: Summary of Methiothepine's Effects on Serotonin (5-HT) Release

| Condition | Effect of Methiothepine on 5-HT Release | Finding |

|---|---|---|

| Control Animals | Local perfusion enhances K⁺-evoked release. | Suggests modulation of presynaptic receptors controlling release. nih.gov |

| Pre-treatment | Prevents the decrease in basal and K⁺-evoked release caused by repeated high-dose fluoxetine or dexfenfluramine. | Indicates that the neuroadaptive changes in 5-HT dynamics are receptor-mediated. nih.gov |

| Long-term Attenuation | Partially attenuates the long-term depletion of brain 5-HT and 5-HIAA when given before repeated dexfenfluramine administration. | Points to a protective role against drug-induced changes in serotonin levels. nih.gov |

Ligand-gated ion channels (LGICs), or ionotropic receptors, are crucial for fast synaptic transmission and are distinct from the G-protein coupled metabotropic receptors that constitute the majority of Methiothepine's known targets. frontiersin.orgnih.gov These channels directly convert a chemical signal, such as neurotransmitter binding, into an electrical current by allowing ions to flow across the cell membrane. nih.govresearchgate.net

The interaction of CNS-active drugs with LGICs can be extensive and complex, a phenomenon sometimes referred to as "promiscuous modulation". medscape.com Many psychotropic compounds can interact with multiple LGICs, including the GABA-A, nicotinic acetylcholine (B1216132), glycine, and 5-HT₃ receptors. medscape.com These interactions can involve direct binding to the channel, which can either activate (agonist), block (antagonist), or modulate its function (allosteric modulation). nih.gov

In the context of Methiothepine, its primary known interaction within the LGIC family is at the 5-HT₃ receptor. However, its affinity for this receptor is very low (Kᵢ ≥ 3,000 nM in rats), indicating that it is not a significant site of action for the compound compared to its high affinity for various metabotropic 5-HT receptors. wikiwand.com While many tricyclic and tetracyclic compounds demonstrate some level of interaction with various LGICs, specific, high-affinity, functional interactions of Methiothepine with other members of the LGIC family, such as GABA-A or nicotinic acetylcholine receptors, are not well-documented in prominent research findings. The functional consequences of Methiothepine's pharmacology are therefore predominantly attributed to its potent antagonism at metabotropic serotonin and dopamine receptors rather than direct modulation of ligand-gated ion channels. iiab.menih.gov

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathway Modulation

Methiothepin (B1206844) exerts its effects by modulating intracellular signaling pathways that are initiated by G Protein-Coupled Receptors (GPCRs), particularly the serotonin (B10506) receptor family. As an antagonist, it binds to these receptors but does not provoke the conformational change necessary for signal transduction, thereby blocking the action of the endogenous agonist, serotonin.

Methiothepin interacts with a wide array of 5-HT receptor subtypes, which are linked to different G protein families and, consequently, distinct second messenger systems. Its antagonist activity at these receptors leads to the modulation of key signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+).

cAMP Signal Transduction : Several 5-HT receptor subtypes targeted by methiothepin are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. nih.gov Activation of these receptors by serotonin normally leads to a decrease in intracellular cAMP levels. By acting as an antagonist at these receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D), methiothepin blocks this inhibitory effect, thereby preventing the serotonin-induced decrease in cAMP production. guidetopharmacology.orgwikipedia.org It also demonstrates antagonism at 5-HT6 and 5-HT7 receptors, which are typically coupled to Gs proteins that stimulate adenylyl cyclase. guidetopharmacology.org By blocking these, methiothepin prevents serotonin-induced increases in cAMP.

Ca2+ Mobilization : The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C) is coupled to Gq/11 proteins. nih.gov Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. Methiothepin exhibits high-affinity antagonism at all three 5-HT2 receptor subtypes. medchemexpress.commedchemexpress.com This action directly inhibits serotonin-induced Ca2+ mobilization, a key signaling event for numerous cellular processes.

The binding affinity of methiothepin for various serotonin receptors has been extensively characterized. The following table summarizes its affinity constants (pKi and pKd values) at several human (Hs) and rat (Rn) 5-HT receptor subtypes.

| Receptor | Species | Action | Affinity Value (pKi / pKd) |

|---|---|---|---|

| 5-HT1A | Hs | Antagonist | 7.8 – 8.1 (pKi) guidetopharmacology.org |

| 5-HT1B | Hs | Inverse agonist | 7.1 – 8.5 (pKi) guidetopharmacology.org |

| 5-HT1D | Hs | Inverse agonist | 7.3 – 8.2 (pKi) guidetopharmacology.org |

| 5-HT2A | Hs | Antagonist | 8.50 (pKi) medchemexpress.commedchemexpress.com |

| 5-HT2B | Hs | Antagonist | 8.68 (pKi) medchemexpress.commedchemexpress.com |

| 5-HT2C | Hs | Inverse agonist | 8.35 (pKi) medchemexpress.commedchemexpress.com |

| 5-HT5A | Hs | Antagonist | 8.5 – 8.9 (pKi) guidetopharmacology.org |

| 5-HT6 | Hs | Antagonist | 8.2 – 9.4 (pKi) guidetopharmacology.org |

| 5-HT7 | Hs | Antagonist | 8.4 – 9.4 (pKi) guidetopharmacology.org |

| 5-HT7 | Rn | Antagonist | 9.0 – 9.4 (pKi) guidetopharmacology.org |

By blocking the initial steps of GPCR signal transduction, methiothepin consequently regulates the activity of downstream effector systems. The primary effectors modulated by methiothepin are the enzymes directly linked to the G proteins associated with its target receptors.

Adenylyl Cyclase : As the primary effector for both Gs and Gi/o proteins, adenylyl cyclase activity is a key target of methiothepin's modulatory effects. By antagonizing Gi/o-coupled 5-HT1 receptors, methiothepin prevents the inhibition of this enzyme. Conversely, by antagonizing Gs-coupled 5-HT receptors (e.g., 5-HT7), it prevents their stimulation of adenylyl cyclase. The net effect on cellular cAMP levels depends on the balance of 5-HT receptor subtypes present in a given cell and the concentration of serotonin.

Phospholipase C (PLC) : As the effector for Gq/11-coupled 5-HT2 receptors, PLC is inhibited by methiothepin in a serotonin-dependent manner. nih.gov This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG, thereby blocking the entire signaling cascade that leads to Ca2+ release and the activation of Protein Kinase C (PKC).

The mechanism by which methiothepin elevates 5-hydroxyindole (B134679) levels in the brain appears to involve not only receptor blockade but also an increase in brain tryptophan levels and requires continued impulse flow along serotonergic neurons. nih.gov

Receptor Regulation and Expression Studies

Methiothepin has been utilized in studies to investigate the regulation of serotonin receptors. Chronic exposure to agonists typically leads to receptor desensitization and down-regulation (a decrease in receptor number). Studies have examined how an antagonist like methiothepin influences these regulatory processes.

In a study on rat brain, treatment with methiothepin alone for four days did not significantly alter the binding of [3H]5-hydroxytryptamine. nih.gov However, when methiothepin was co-administered with the antidepressants imipramine or mianserin over the same period, a significant decrease in [3H]5-HT binding was observed. nih.gov This suggests that methiothepin can potentiate the down-regulation of serotonergic receptors induced by other agents, possibly by contributing to elevated intrasynaptic 5-HT levels. nih.gov

Furthermore, pretreatment with methiothepin has been shown to prevent the long-term changes in serotonin dynamics, such as decreased basal and potassium-evoked 5-HT release, that are induced by high doses of serotonergic agents like fluoxetine (B1211875) or dexfenfluramine (B1670338). nih.gov This indicates that methiothepin can block receptor-mediated adaptive changes that occur in response to prolonged increases in synaptic serotonin. nih.gov

Molecular Modelling and Ligand-Receptor Docking Investigations

To understand the precise molecular interactions between methiothepin and its targets, computational approaches such as molecular modeling and docking have been employed. These studies provide insights into the specific binding site and the amino acid residues crucial for ligand recognition.

A three-dimensional model of the human 5-HT1A receptor was constructed to investigate its interaction with various ligands, including the stereoisomers of methiothepin. nih.gov Molecular dynamics simulations of the receptor model with R(-)-methiothepin and S(+)-methiothepin docked into the central core were performed. nih.gov These simulations identified a putative ligand-binding pocket composed of up to 22 different amino acid residues. nih.gov This pocket within the seven transmembrane helices is believed to be responsible for the specificity of ligand recognition and binding. The model also revealed that the synaptic side of the receptor possesses a negative electrostatic potential, which likely attracts positively charged ligands like methiothepin. nih.gov

Studies examining the stereoselective actions of metitepine isomers at 5-HT1D receptors in the guinea pig brain found that the (-) isomer had a higher affinity (18 nM) compared to the (+) isomer (64 nM). nih.gov The (-) isomer was also more effective at antagonizing the effects of 5-HT and enhancing its release, highlighting the stereospecific nature of the ligand-receptor interaction. nih.gov

Preclinical Research and in Vitro Model Applications

Application as a Pharmacological Tool for Receptor System Elucidation

The compound's ability to block a wide array of receptors has made it a versatile tool for dissecting complex neurological systems.

The serotonin (B10506) receptor system is one of the most complex, with at least 15 identified subtypes grouped into 7 families (5-HT1 to 5-HT7). acnp.org Methiothepine has played a crucial role in the initial characterization and ongoing differentiation of these subtypes. medchemexpress.com Its broad-spectrum antagonism allows it to be used as a reference compound in binding and functional assays to help define the pharmacological profile of newly identified receptors. acnp.org

Methiothepine's utility lies in its non-selectivity; it binds with high affinity to numerous 5-HT receptors, including the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families. nih.govwikipedia.orgmedchemexpress.com Researchers can use methiothepine to produce a general blockade of serotonergic activity. Then, by observing which effects are blocked by methiothepine but not by more selective antagonists, they can infer the involvement of the specific receptor subtypes that methiothepine targets. It has been noted for its particular utility in differentiating 5-HT1D receptor subtypes. nih.gov The compound's binding affinities across a range of serotonin receptors have been extensively documented, providing a foundational dataset for receptor classification. medchemexpress.commedchemexpress.com

Table 1: Methiothepine Binding Affinities for Human Serotonin (5-HT) Receptors This table summarizes the binding affinity of methiothepine for various human 5-HT receptor subtypes, expressed as pKi or pKd values. Higher values indicate stronger binding affinity.

Data sourced from references nih.govmedchemexpress.comguidetopharmacology.org.

Methiothepine's utility extends beyond the serotonin system to the characterization of broader neurotransmitter pathways, including dopaminergic and adrenergic systems. nih.govwikipedia.org Neurotransmitters like serotonin and dopamine (B1211576) are fundamental to processes such as mood, cognition, and movement. mdpi.comphysio-pedia.com By blocking receptors in these pathways, methiothepine allows researchers to investigate the downstream consequences and functional roles of these systems.

For example, studies have used methiothepine to explore how blocking serotonin receptors impacts brain chemistry and neuronal signaling. Research has shown that methiothepine administration can elevate brain levels of the serotonin metabolite 5-hydroxyindole (B134679), an effect linked to both increased tryptophan availability and continued impulse flow along serotonergic neurons. nih.gov In other models, methiothepine-sensitive serotonin receptors were implicated in the postsynaptic mechanisms of behavioral sensitization, demonstrating the compound's value in linking specific receptor populations to complex behaviors. nih.gov Its antagonism of dopamine receptors also allows for its use in studies dissecting the interplay between the serotonin and dopamine systems, which is crucial for understanding the neurobiology of various psychiatric and neurological disorders. nih.govnih.gov

Animal Model Investigations in Basic Neuroscience

Methiothepin (B1206844), also known as Metitepine or Ro 8-6837, has been utilized in a variety of preclinical animal models to investigate fundamental questions in neuroscience. These studies have provided valuable insights into the role of the serotonergic system in regulating behavior, physiological processes, and neuroadaptive mechanisms.

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for high-throughput screening and genetic dissection of neurobehavioral pathways. In a large-scale screen of 3,630 small molecules to identify compounds that modulate food intake, methiothepin (referred to as metitepine) was identified as a potent anorectic, or appetite-suppressing, drug in Drosophila larvae. nih.govdp.tech This finding highlights the utility of non-mammalian models in identifying compounds with significant neurobehavioral effects.

Further investigation into the mechanism of this anorectic effect revealed that methiothepin acts as an antagonist at all five identified serotonin (5-HT) receptors in Drosophila. nih.govfrontiersin.org However, through genetic screening of mutants for each of these receptors, it was determined that the 5-HT2A receptor is the exclusive molecular target for the feeding inhibition caused by methiothepin. nih.govfrontiersin.org This demonstrates a high degree of specificity in the neurobehavioral response, even with a non-selective antagonist.

Studies in other non-mammalian models have also been conducted. For instance, in the American cockroach (Periplaneta americana), methiothepin was characterized as a neutral antagonist at the constitutively active 5-HT1 receptor. nih.gov In snails, the application of methiothepin, an antagonist of serotonin receptors, resulted in a decrease in the membrane potential of specific high-threshold premotor interneurons. researchgate.net

Table 1: Neurobehavioral and Neuromodulatory Effects of Methiothepin in Non-Mammalian Models

| Model Organism | Finding | Receptor Implicated | Reference(s) |

| Drosophila melanogaster (larvae) | Potent anorectic (appetite-suppressing) effect. | 5-HT2A | nih.gov, dp.tech |

| Drosophila melanogaster | Antagonist of all five known Drosophila 5-HT receptors. | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT7 | nih.gov, frontiersin.org |

| Periplaneta americana (cockroach) | Acts as a neutral antagonist. | 5-HT1 | nih.gov |

| Snail | Decreased membrane potential of premotor interneurons. | Serotonin receptors | researchgate.net |

Methiothepin has been employed as a pharmacological tool to dissect the role of serotonin in regulating various physiological processes in animal systems.

Gastrointestinal Regulation: Research has explored the influence of methiothepin on gastric functions modulated by the dorsal vagal complex (DVC). Studies have shown that methiothepin can inhibit gastric acid secretion and motility. For example, intracisternal administration of methiothepin was found to significantly inhibit the gastric acid output stimulated by a thyrotropin-releasing hormone (TRH) analogue in the DVC. It also attenuated gastric acid secretion stimulated by glutamate (B1630785) and gastric motility stimulated by the TRH analogue. These findings suggest that methiothepin exerts inhibitory actions at the dorsal vagal complex, although the data also indicate that properties other than its 5-HT receptor antagonism may contribute to these effects.

Renal Vasodilation: While methiothepin has been noted for its use in characterizing the role of serotonin in various biological processes including renal vasodilation, specific studies detailing its direct effects on renal vasodilation or renal blood flow are not extensively represented in the currently reviewed scientific literature. General research into vasodilators and the kidney indicates that renal blood flow is a critical aspect of kidney function, and various agents can influence it, but direct data on methiothepin's role is limited. nih.gov

Methiothepin has been instrumental in studies examining neuroadaptive processes, particularly those involving long-term changes in the serotonin system. These studies often involve investigating how the brain adapts to chronic drug exposure.

One key area of investigation has been methiothepin's ability to counteract the long-term neurochemical changes induced by repeated administration of serotonergic drugs. For example, repeated high doses of the anorectic drug dexfenfluramine (B1670338) lead to a long-term depletion of brain 5-HT and its metabolite, 5-HIAA. Systemic administration of methiothepin before the dexfenfluramine regimen was shown to partially attenuate these long-term depletions. nih.gov Furthermore, pretreatment with methiothepin completely prevented the decrease in both basal and potassium-evoked release of 5-HT that is typically seen after repeated treatment with drugs like fluoxetine (B1211875) or dexfenfluramine. nih.gov These results suggest that the neuroadaptive changes in the serotonin system following prolonged exposure to these drugs are receptor-mediated, and can be blocked by an antagonist like methiothepin.

Another aspect of neuroadaptation is the change in neurotransmitter synthesis and turnover. Research has shown that methiothepin can elevate levels of 5-hydroxyindoles in the brain. nih.gov The mechanism for this involves not only an increase in the brain's uptake of the precursor amino acid tryptophan but also requires continued impulse flow along serotonergic neurons. nih.gov This indicates a complex neuroadaptive response involving both substrate availability and neuronal activity.

Table 2: Effects of Methiothepin on Neuroadaptive Processes in Rat Models

| Experimental Condition | Effect of Methiothepin | Implied Neuroadaptive Mechanism | Reference(s) |

| Pretreatment before repeated dexfenfluramine administration | Partially attenuated long-term depletion of brain 5-HT and 5-HIAA. | Prevention of receptor-mediated neurotoxicity or downregulation. | nih.gov |

| Pretreatment before repeated fluoxetine or dexfenfluramine | Totally prevented the decrease in basal and K+-evoked 5-HT release. | Blockade of receptor-mediated changes in serotonin release dynamics. | nih.gov |

| Administration to naive rats | Elevated brain 5-hydroxyindole levels. | Increased tryptophan availability and dependence on serotonergic neuronal impulse flow. | nih.gov |

Research Methodologies and Analytical Techniques

Quantitative Receptor Binding Analysis

Quantitative receptor binding analysis is a fundamental technique used to determine the affinity of a ligand, such as Methiothepine, for various receptors. This method typically involves radioligand binding assays, where a radioactively labeled compound known to bind to a specific receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) or the dissociation constant (pKd) can be calculated. These values provide a quantitative measure of the drug's affinity for the receptor.

Methiothepine has been shown to be a non-selective antagonist with high affinity for multiple serotonin (B10506) (5-HT) receptors. Its binding profile has been characterized across a wide array of receptor subtypes. The affinity of Methiothepine for various human 5-HT receptors is summarized in the table below. The pKi and pKd values represent the negative logarithm of the inhibition and dissociation constants, respectively, with higher values indicating stronger binding affinity.

| Receptor | pKi | pKd |

|---|---|---|

| 5-HT1A | 7.10 | |

| 5-HT1B | 7.28 | |

| 5-HT1D | 6.99 | |

| 5-HT2A | 8.50 | |

| 5-HT2B | 8.68 | |

| 5-HT2C | 8.35 | |

| 5-HT5A | 7.0 | |

| 5-HT5B | 7.8 | |

| 5-HT6 | 8.74 | |

| 5-HT7 | 8.99 |

Table 1: Binding affinities of Methiothepine at various human serotonin receptors.

Studies have also investigated the stereoselective actions of Methiothepine's isomers. At the 5-HT1D receptor in guinea pig brain, the (-) isomer of Metitepine displayed a higher affinity (Ki = 18 nM) compared to the (+) isomer (Ki = 64 nM). nih.gov

Functional Assays for Receptor Activation and Inhibition

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist). These assays measure the biological response following ligand binding, such as changes in second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or ion channel activity.

Methiothepine has been consistently characterized as a potent antagonist at various serotonin receptors. In functional assays, it effectively blocks the action of serotonin and other 5-HT agonists. For instance, in a cell-based assay measuring the inhibition of serotonin-induced responses at the human 5-HT2B receptor, Methiothepine demonstrated potent antagonist activity with an IC50 value of 3 nM.

Further studies on the isomers of Metitepine have revealed differences in their functional antagonist potencies. At the guinea pig terminal 5-HT autoreceptor, a model for 5-HT1D receptor activation, the (-) isomer was a more potent antagonist of the inhibitory effects of 5-HT and the agonist sumatriptan (B127528) than the (+) isomer. nih.gov The apparent pA2 values, a measure of antagonist potency, for the (-) isomer were 7.7 (against 5-HT) and 8.0 (against sumatriptan), while for the (+) isomer, they were 6.8 (against 5-HT) and 7.1 (against sumatriptan). nih.gov Additionally, the (-) isomer was more effective at enhancing the stimulated release of [3H]5-HT, consistent with its stronger antagonist activity at the presynaptic autoreceptor. nih.gov Research has also shown that Metitepine can block T cell proliferation, an effect that is reversible by the 5-HT1A receptor agonist 8-OH-DPAT, indicating its antagonist action at 5-HT1A receptors in the immune system. nih.gov

Electrophysiological Recordings in Defined Neural Circuits

Electrophysiological techniques, such as in vivo extracellular single-unit recording, allow for the direct measurement of the firing activity of individual neurons in specific brain regions. This methodology is invaluable for understanding how a compound like Methiothepine modulates neuronal activity within defined neural circuits, such as the dopaminergic pathways originating from the ventral tegmental area (VTA). The VTA is a critical region for reward, motivation, and the actions of many psychoactive drugs. youtube.com

While direct electrophysiological studies specifically examining the effects of Methiothepine on VTA dopamine (B1211576) neuron firing are not extensively detailed in the available literature, the compound's known potent antagonism at serotonin and dopamine receptors suggests it would significantly modulate the activity of these neurons. The firing patterns of VTA dopamine neurons are known to be influenced by both serotonergic and dopaminergic inputs. youtube.com Antagonism of these receptors by Methiothepine would be expected to alter the baseline firing rate and pattern of these neurons, thereby impacting dopamine-mediated neurotransmission in projection areas like the nucleus accumbens and prefrontal cortex. The mechanism by which Methiothepine elevates 5-hydroxyindole (B134679) levels has been shown to involve continued impulse flow along serotonergic neurons, highlighting its influence on neuronal activity. nih.gov

In Vivo Neurochemical Monitoring (e.g., Microdialysis)

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. frontiersin.org A small, semi-permeable probe is implanted into the brain, and a physiological solution is slowly perfused through it. Neurochemicals from the surrounding extracellular fluid diffuse into the probe and are collected for analysis, typically by high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

Structural-Activity Relationship (SAR) Studies in Analog Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the chemical structure of a lead compound, such as Methiothepine, and evaluating the pharmacological activity of the resulting analogs, researchers can identify key structural features (pharmacophores) responsible for receptor affinity and functional activity. This knowledge guides the design of more potent and selective compounds.

While specific SAR studies focused on the development of Methiothepine analogs are not extensively documented in the provided search results, the principles of SAR are highly relevant to understanding its pharmacology. For example, the stereoselectivity observed in the binding and functional assays of Metitepine's isomers highlights the importance of three-dimensional structure for its interaction with receptors. nih.gov The differential potencies of the (+) and (-) isomers at the 5-HT1D receptor underscore how subtle changes in the spatial arrangement of atoms can significantly impact biological activity. General SAR studies on other serotonergic ligands have shown that modifications to different parts of a molecule, such as the amine substituents or the aromatic rings, can dramatically alter affinity and selectivity for various 5-HT receptor subtypes. nih.gov

Conceptual Contributions and Future Research Directions

Insights into Serotonergic and Dopaminergic System Complexity

The primary contribution of methiothepine to neuroscience lies in the experimental elucidation of the complex and intertwined nature of the serotonergic and dopaminergic systems. Unlike highly selective ligands that target a single receptor, methiothepine's broad-spectrum antagonism has provided a unique lens through which to view system-level interactions.

Methiothepine is characterized by its potent antagonism of 5-HT1 and 5-HT2 serotonin (B10506) receptors. nih.gov Furthermore, it demonstrates significant affinity for a range of other serotonin receptors, including 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7, as well as dopamine (B1211576) receptors. nih.gov This promiscuous binding profile, while a drawback for therapeutic applications, has been instrumental for researchers. It allows for the simultaneous blockade of multiple receptor populations, revealing the integrated and often redundant signaling pathways that govern neuronal function.

For instance, in studies examining the neurochemical effects of psychostimulants like methamphetamine, methiothepine has been used to probe the interplay between dopamine and serotonin release. Research has shown that pretreatment with methiothepin (B1206844), a dual dopamine and serotonin antagonist, could attenuate the decreases in serotonin concentrations in the frontal cortex and hippocampus induced by methamphetamine. nih.gov However, it failed to prevent the decline in the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. nih.gov This finding suggests that the acute effects of methamphetamine on the serotonergic system are not mediated by a simple feedback mechanism involving dopamine or 5-HT2 receptors alone, highlighting a more complex regulatory network. nih.gov

The use of such broad-spectrum agents underscores the limitations of attributing complex behaviors or drug effects to a single receptor subtype. The serotonergic system's regulation of the dopaminergic system, which is crucial for reward, motivation, and motor control, is now understood to be highly complex, partly due to the heterogeneous expression of various 5-HT receptors on dopamine neurons. nih.gov Pharmacological tools like methiothepine have been essential in demonstrating that disrupting serotonin signaling at multiple points can produce distinct and sometimes counterintuitive effects on dopamine-related functions. nih.govbiorxiv.org

Table 1: Methiothepine Receptor Binding Profile

| Receptor Family | Specific Receptor | Activity | pKi Value |

| Serotonin | 5-HT1 | Antagonist | - |

| Serotonin | 5-HT2 | Antagonist | - |

| Serotonin | 5-HT5A | Affinity | 7.0 |

| Serotonin | 5-HT5B | Affinity | 6.6 |

| Serotonin | 5-HT6 | Affinity | 8.7 |

| Serotonin | 5-HT7 | Affinity | 8.4 |

| Dopamine | D2-like | Antagonist | - |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. Data sourced from PubChem. nih.gov

Development of Novel Research Probes and Chemical Scaffolds

The chemical structure of methiothepine has served as a foundation for the development of more refined pharmacological tools. Its core structure is a dibenzothiepine, a tricyclic system that provides a rigid framework for orienting pharmacophoric elements. nih.gov This is appended with a piperazine (B1678402) moiety, a structural element widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov

The piperazine ring is common in centrally active drugs due to its favorable physicochemical properties, including its ability to improve solubility and cross the blood-brain barrier. nih.gov The exploration of derivatives based on the dibenzothiepine and piperazine scaffolds found in methiothepine has led to the generation of new compounds with altered receptor selectivity profiles. By modifying substituents on these core structures, medicinal chemists can fine-tune binding affinities for different serotonin and dopamine receptor subtypes. This scaffold hybridization strategy is a cornerstone of modern drug design, aiming to create ligands with tailored properties, such as D3-receptor selectivity or multitarget profiles for treating complex CNS disorders. nih.gov

Methiothepine itself, with its well-characterized but broad profile, acts as an invaluable reference compound or starting point in these development campaigns. New molecules can be benchmarked against it to determine relative potency and selectivity, thereby guiding the structure-activity relationship (SAR) studies needed to optimize a lead compound. The ultimate goal is often to deconstruct the broad activity of a molecule like methiothepine into a series of highly selective probes for individual receptor targets, allowing for a more precise dissection of neural circuits.

Unexplored Applications in Basic Biological Research

While methiothepine's role in classic neuropharmacology is well-established, several areas of its biological activity remain underexplored. Its identification as a potential geroprotector—an agent that may protect against age-related decline—opens up a fascinating avenue for future research. nih.gov The mechanisms underlying this potential effect are not well understood and could involve its known targets or novel, off-target interactions that warrant investigation in models of aging and cellular senescence.

Furthermore, the intricate relationship between the serotonergic/dopaminergic systems and higher-order cognitive functions like reinforcement learning presents another frontier. biorxiv.org Pharmacological manipulations are key to understanding how these neurotransmitter systems differentially contribute to processes like reward sensitivity and punishment learning. biorxiv.org While highly selective agents are often preferred, a broad-spectrum tool like methiothepine could be used to investigate the effects of a more global disruption of serotonin and dopamine signaling, potentially revealing homeostatic mechanisms or compensatory changes in other neurotransmitter systems that are missed when targeting a single receptor.

Its utility could also be extended to studies of neurodevelopment, where serotonin and dopamine play critical roles in neuronal migration, differentiation, and circuit formation. By applying methiothepine at specific developmental time points in preclinical models, researchers could gain insights into how broad alterations in these monoamine systems impact the structural and functional maturation of the brain.

Methodological Advancements Facilitated by the Compound's Research Use

The use of methiothepine in research has contributed to key methodological advancements in pharmacology and neuroscience. Its established ability to differentiate between 5-HT1D receptor subtypes, for example, makes it a valuable tool in assays designed to screen for and characterize new chemical entities targeting this receptor family. nih.gov

In the field of drug characterization, methiothepine serves as a classic "gold standard" non-selective antagonist. In receptor binding and functional assays, it is often used as a reference compound to define non-specific binding or to validate an assay's ability to detect broad-spectrum activity. When developing a novel ligand, comparing its functional signature to that of methiothepine can rapidly contextualize its selectivity profile.

Moreover, research employing methiothepine has pushed the field towards more sophisticated experimental designs. For example, findings that its blockade of DA/5-HT receptors did not fully prevent certain methamphetamine-induced changes forced researchers to look beyond simple receptor-mediated feedback loops. nih.gov This encourages the adoption of methodologies that can probe downstream signaling cascades, changes in gene expression, and long-term neuroplastic adaptations, fostering a more holistic and systems-level approach to understanding neuropharmacology. This progression from simple receptor blockade studies to multi-level mechanistic investigations represents a significant methodological evolution, driven in part by the complex results obtained with multifaceted tools like methiothepine.

Q & A

Q. What are the primary receptor targets of Methiothepine, and how should researchers design experiments to evaluate its binding affinities?

Methiothepine is a non-selective 5-HT receptor antagonist with high affinity for multiple subtypes, including 5-HT1A (pKd: 7.28), 5-HT1B (pKd: 7.56), 5-HT5A (pKd: 7.8), and 5-HT6 (pKd: 8.99) . To assess binding affinities, use radioligand displacement assays with transfected cell lines expressing individual receptor subtypes. Include positive controls (e.g., known antagonists) and validate purity of test compounds via HPLC (>99%) and NMR .

Q. What experimental concentrations of Metitepine are typically effective in in vivo models, and how should dose-response studies be structured?

In Drosophila studies, Metitepine at 50–100 μM significantly altered intestinal OD values and locomotion . For dose-response experiments, use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture EC50/IC50 values. Include vehicle controls (e.g., DMSO) and monitor off-target effects via parallel assays (e.g., dopamine receptor binding) .

Q. How should researchers validate the identity and purity of newly synthesized Methiothepine derivatives?

Follow IUPAC guidelines for characterization: provide 1H/13C NMR spectra, high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, use HPLC with UV detection (≥95% purity threshold). Reference known spectral data for the parent compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional assay outcomes when using Methiothepine across different model organisms?

Contradictions may arise from species-specific receptor expression or pharmacokinetic differences. For example, in Drosophila, 100 μM Metitepine increased crawling speed , whereas mammalian models might show sedation. Address this by:

Q. What strategies optimize selectivity when Methiothepine’s non-specific receptor binding confounds mechanistic studies?

Use combinatorial approaches:

- Pharmacological: Co-administer subtype-selective antagonists (e.g., SB-216641 for 5-HT1B) to isolate target effects.

- Genetic: Employ CRISPR/Cas9 knockout models for individual receptors.

- Computational: Perform molecular docking simulations to predict binding pockets and guide structural modifications .

Q. How should researchers design studies to analyze Methiothepine’s dual effects on serotonergic signaling and secondary pathways (e.g., dopamine modulation)?

Utilize multi-omics integration:

Q. What methodologies are recommended for reconciling discrepancies between in vitro binding data and in vivo efficacy studies?

Discrepancies often stem from bioavailability or metabolite interference. Mitigate by:

- Measuring plasma/tissue drug levels via LC-MS/MS to confirm exposure.

- Using conditional knockout models to validate target engagement in vivo.

- Applying pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro-in vivo gaps .

Methodological Best Practices

- Data Presentation: Avoid duplicating figures in text; use tables for receptor affinity comparisons and supplementary files for raw datasets .

- Statistical Rigor: Report absolute values (e.g., n, mean ± SEM) alongside derived metrics (e.g., % inhibition). Use ANOVA with post-hoc corrections for multi-concentration experiments .

- Reproducibility: Document batch numbers of compounds, equipment calibration dates, and software versions (e.g., GraphPad Prism 10.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.